molecular formula C25H28N4O5 B2605284 N-cyclopentyl-5-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide CAS No. 899787-44-1

N-cyclopentyl-5-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide

Cat. No.: B2605284
CAS No.: 899787-44-1
M. Wt: 464.522
InChI Key: GFIYLLRMKQRNBG-UHFFFAOYSA-N
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Description

N-cyclopentyl-5-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide: is a complex organic compound characterized by its unique structure, which includes a quinazolinone core, a nitrobenzyl group, and a cyclopentyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-5-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Nitrobenzyl Group: The nitrobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable nitrobenzyl halide reacts with the quinazolinone intermediate.

    Attachment of the Cyclopentyl Group: The cyclopentyl group is incorporated through an amide bond formation, typically using cyclopentylamine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

    Substitution: The nitrobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Dihydroquinazolinone Derivatives: From the reduction of the quinazolinone core.

    Substituted Benzyl Derivatives: From nucleophilic aromatic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, N-cyclopentyl-5-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition. Its structure suggests potential as an inhibitor for certain enzymes involved in metabolic pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The presence of the quinazolinone core is significant, as many quinazolinone derivatives have shown activity against various diseases, including cancer and bacterial infections.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-cyclopentyl-5-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzyl group may facilitate binding to active sites, while the quinazolinone core can interact with various biological pathways, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopentyl-5-(1-benzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide: Lacks the nitro group, which may result in different biological activity.

    N-cyclopentyl-5-(1-(3-aminobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide: Contains an amino group instead of a nitro group, potentially altering its reactivity and interactions.

Uniqueness

The presence of the nitrobenzyl group in N-cyclopentyl-5-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide distinguishes it from similar compounds, potentially offering unique reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-cyclopentyl-5-[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O5/c30-23(26-19-9-1-2-10-19)14-5-6-15-27-24(31)21-12-3-4-13-22(21)28(25(27)32)17-18-8-7-11-20(16-18)29(33)34/h3-4,7-8,11-13,16,19H,1-2,5-6,9-10,14-15,17H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIYLLRMKQRNBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CCCCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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